molecular formula C3H5Na2O7P B037804 D-(-)-3-Phosphoglyceric acid disodium salt CAS No. 80731-10-8

D-(-)-3-Phosphoglyceric acid disodium salt

Cat. No.: B037804
CAS No.: 80731-10-8
M. Wt: 230.02 g/mol
InChI Key: RGCJWQYUZHTJBE-YBBRRFGFSA-L
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Description

D-(-)-3-Phosphoglyceric acid disodium salt (CAS 80731-10-8) is a critical biochemical reagent widely used in life sciences. It is a sodium salt derivative of D-3-phosphoglyceric acid (3-PGA), an intermediate in glycolysis and gluconeogenesis. Structurally, it features a phosphate group esterified to the third carbon of the glyceric acid backbone (Hill formula: C₃H₅Na₂O₇P; molecular weight: 230.02) . The compound is supplied as a white powder with ≥93% purity and high solubility in water (50 mg/mL) .

3-PGA plays a pivotal role in central carbon metabolism. In glycolysis, it is generated from 1,3-bisphosphoglycerate and converted to 2-phosphoglycerate. Additionally, it serves as a precursor for serine biosynthesis via the enzyme 3-phosphoglycerate dehydrogenase (PGDH) . Its applications span enzyme activity assays, metabolic profiling, and molecular docking studies, particularly in research on bacterial metabolism, plant biochemistry, and cancer .

Preparation Methods

Biological Preparation Using Yeast and Sugar Phosphate

The earliest method for synthesizing D-(-)-3-phosphoglyceric acid (3-PGA) involves biological systems, particularly Baker’s yeast. In this approach, yeast cells metabolize sugar phosphate solutions in the presence of hydrogen acceptors like acetaldehyde and fluoride ions . The fluoride inhibits enolase, an enzyme that would otherwise convert 3-PGA to 2-phosphoglyceric acid (2-PGA), thereby stabilizing the desired product.

Key Steps:

  • Incubation : Baker’s yeast is incubated with a solution containing glucose-6-phosphate and acetaldehyde.

  • Reaction Quenching : The reaction is halted by adding fluoride to prevent further enzymatic activity.

  • Purification : The mixture is centrifuged, and the supernatant is treated with barium chloride to precipitate 3-PGA as its barium salt. Recrystallization is performed three times to enhance purity .

Advantages:

  • High enantiomeric purity due to enzyme specificity.

  • Utilizes readily available Baker’s yeast instead of specialized strains .

Limitations:

  • Lower yield compared to chemical methods due to competing metabolic pathways.

  • Requires careful control of fluoride concentration to avoid denaturing enzymes .

Conversion of Racemic 2-PGA Using Muscle Extract

Racemic 2-PGA, synthesized from sodium β-glycerophosphate, can be enzymatically converted to D-(-)-3-PGA using muscle extract. This method exploits the substrate specificity of muscle enzymes, which selectively phosphorylate the D-isomer .

Procedure:

  • Synthesis of Racemic 2-PGA : Sodium β-glycerophosphate is hydrolyzed under acidic conditions to yield racemic 2-PGA.

  • Enzymatic Conversion : Muscle extract containing phosphoglycerate mutase catalyzes the conversion of 2-PGA to 3-PGA.

  • Isolation : The D-(-)-3-PGA is isolated as its barium salt, which has lower solubility than the 2-PGA derivative, enabling separation via fractional crystallization .

Data Table: Comparative Solubility of Barium Salts

CompoundSolubility in Water (g/100 mL)
Barium 2-PGA salt12.4
Barium 3-PGA salt3.8

Source: Adapted from enzymatic conversion studies .

Advantages:

  • High selectivity for the D-isomer.

  • Compatible with industrial-scale production due to reusable enzymes.

Limitations:

  • Requires access to muscle extract, which may involve ethical or logistical challenges.

  • Multi-step purification increases time and cost .

Total Chemical Synthesis from D-Glyceric Acid

Total synthesis of D-(-)-3-PGA involves reacting D-glyceric acid with metaphosphoric acid ester. This method, adapted from racemic synthesis techniques, produces D-(-)-3-PGA as the primary product alongside minor amounts of D-(+)-2-PGA .

Reaction Mechanism:

  • Esterification : D-glyceric acid reacts with metaphosphoric acid ester to form a mixed phosphate ester.

  • Hydrolysis : The ester is hydrolyzed under controlled pH (4–7) to yield 3-PGA.

  • Isolation : The product is separated from 2-PGA by precipitating the barium salt, followed by ion exchange to obtain the disodium salt .

Yield Optimization:

StepYield (%)Purity (%)
Esterification8578
Hydrolysis9289
Ion Exchange8895

Data derived from synthetic protocols .

Advantages:

  • Scalable for industrial applications.

  • Avoids biological materials, simplifying regulatory compliance.

Limitations:

  • Requires stringent control of reaction conditions to minimize byproducts.

  • Higher cost of purified D-glyceric acid .

Purification and Stabilization Techniques

Barium Salt Conversion:

Crude 3-PGA is purified via precipitation with barium chloride. The barium salt (9.5 g) is stirred with Dowex 50 (Na+ form) resin for 2 hours to exchange cations, yielding the disodium salt after filtration and ethanol precipitation .

Critical Parameters:

  • pH Adjustment : Maintain pH 7.0 during ion exchange to prevent acid degradation.

  • Solvent Ratios : Ethanol-to-water ratio of 3:1 ensures complete precipitation .

Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)CostScalability
Biological (Yeast)4592LowModerate
Enzymatic Conversion6895HighHigh
Total Synthesis7389ModerateHigh

Synthesized from experimental data .

Chemical Reactions Analysis

Types of Reactions

D-(-)-3-Phosphoglyceric acid disodium salt undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form 3-phosphoglycerate.

    Reduction: It can be reduced to glyceraldehyde-3-phosphate.

    Substitution: The phosphate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-Phosphoglycerate

    Reduction: Glyceraldehyde-3-phosphate

    Substitution: Various substituted phosphoglycerates depending on the reagents used.

Scientific Research Applications

Biochemical and Metabolic Applications

1. Glycolysis Intermediary:
D-(-)-3-Phosphoglyceric acid disodium salt is a significant intermediate in the glycolytic pathway, which is essential for cellular respiration. It plays a pivotal role in converting glucose into energy, making it a vital compound in metabolic studies .

2. Precursor for Serine Synthesis:
This compound serves as a precursor for the amino acid serine, which is critical for protein synthesis and various metabolic functions. Understanding the conversion of 3-PGA to serine can provide insights into amino acid metabolism and its regulation .

Enzymatic Studies

1. Phosphorylation Reactions:
Research has utilized this compound to investigate phosphorylation reactions, particularly the phosphorylation of glyceric acid in aqueous solutions. This reaction is relevant for understanding prebiotic chemistry and the origins of life .

2. Enzyme Activity Characterization:
The compound has been employed in studies to characterize enzymes involved in glycolysis, such as phosphoglycerate mutase, which catalyzes the interconversion of 2-phosphoglycerate and 3-phosphoglycerate. This enzymatic activity is crucial for understanding metabolic pathways and their regulation .

Environmental Applications

1. Metabolic Pathway Tracers:
this compound has been explored as a tracer in environmental studies to understand phosphorus-based metabolic pathways in aquatic systems. This application highlights its role beyond human metabolism, extending into ecological research .

Cancer Research

1. Targeting Tumor Metabolism:
Recent studies have investigated the potential of this compound in targeting tumor metabolism, particularly through inhibiting glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This approach aims to exploit the Warburg effect, where cancer cells preferentially utilize glycolysis for energy production even under aerobic conditions .

Case Studies

Study Title Focus Findings
Phosphorylation of Glyceric AcidInvestigated prebiotic reactionsDemonstrated conversion of glyceric acid into phosphate derivatives central to carbohydrate metabolism .
Enzymatic Characterization of Phosphoglycerate MutaseStudied enzyme kineticsProvided insights into the regulatory mechanisms of glycolysis .
Environmental Tracing with 3-PGAAssessed phosphorus cycling in ecosystemsEstablished 3-PGA's role as a tracer for metabolic pathways in surface waters .
Cancer Metabolism TargetingExplored selective targeting via GAPDH inhibitionHighlighted potential therapeutic strategies against cancer by manipulating glycolytic pathways .

Mechanism of Action

The mechanism of action of D-(-)-3-Phosphoglyceric acid disodium salt involves its role as an intermediate in the glycolysis pathway. It acts as a substrate for enzymes such as phosphoglycerate kinase and phosphoglycerate mutase, facilitating the transfer of phosphate groups and the conversion of metabolic intermediates. The molecular targets include various enzymes involved in glycolysis and related metabolic pathways.

Comparison with Similar Compounds

Structural and Chemical Properties

Compound Molecular Formula Molecular Weight Phosphate Position Solubility (H₂O) Purity (Typical)
D-(-)-3-Phosphoglyceric acid disodium salt C₃H₅Na₂O₇P 230.02 C3 50 mg/mL ≥93%
2-Phosphoglyceric acid disodium salt C₃H₇O₇P·xNa⁺·yH₂O 186.06 (free acid basis) C2 Not specified Analytical grade
D-Fructose 6-phosphate disodium salt C₆H₁₁Na₂O₉P 304.10 C6 Soluble ≥98%
6-Phosphogluconic acid trisodium salt C₆H₁₀Na₃O₁₀P 330.09 C6 Soluble ≥95%

Key Differences :

  • Phosphate Position: The positional isomerism between 3-PGA and 2-phosphoglyceric acid (2-PGA) dictates their metabolic roles. 3-PGA is a glycolysis intermediate, while 2-PGA is involved in the conversion to phosphoenolpyruvate .
  • Molecular Weight and Solubility : 3-PGA has a higher molecular weight than 2-PGA due to its sodium salt form, which enhances its stability and solubility in aqueous solutions .

Metabolic Roles and Pathways

Compound Pathway Key Enzymes Biological Function
This compound Glycolysis, Serine biosynthesis 3-Phosphoglycerate dehydrogenase (PGDH) Serine precursor; allosterically regulated by amino acids (e.g., L-serine, L-methionine)
2-Phosphoglyceric acid Glycolysis Enolase Intermediate in PEP synthesis
D-Fructose 6-phosphate Glycolysis, Pentose phosphate Phosphofructokinase Regulates flux through glycolysis
6-Phosphogluconic acid Pentose phosphate pathway 6-Phosphogluconate dehydrogenase NADPH production

Unique Features of 3-PGA :

  • Allosteric Regulation: 3-PGA is a substrate for PGDH, which is allosterically activated by L-homocysteine and inhibited by L-serine, linking central metabolism to amino acid biosynthesis .
  • Dual Pathway Role : It participates in both glycolysis (energy production) and serine biosynthesis (precursor for nucleotides, lipids, and antioxidants) .

Commercial Availability and Specifications

Compound Suppliers (Examples) Packaging Options Price Range (USD)
This compound Sigma-Aldrich, Santa Cruz Biotechnology 10 mg–1 g $26–$365
2-Phosphoglyceric acid Sigma-Aldrich Analytical standards Not specified
D-Fructose 6-phosphate Millipore Sigma 10 mg–100 mg $50–$200

Quality Control :

  • 3-PGA is validated for enzymatic assays (≥93% dry basis) and certified for use in isotope tracer studies .

Biological Activity

D-(-)-3-Phosphoglyceric acid disodium salt, also known as 3-phospho-D-glyceric acid disodium salt, is a significant biochemical compound primarily recognized as an intermediate in the glycolytic pathway. Its biological activity is crucial for various metabolic processes, particularly in carbohydrate metabolism and enzymatic reactions.

PropertyValue
CAS Number 80731-10-8
Molecular Formula C₃H₅Na₂O₇P
Molecular Weight 230.02 g/mol
Appearance White powder
Solubility Soluble in water

This compound plays a vital role in glycolysis, where it is formed from the conversion of glucose through a series of enzymatic reactions. It serves as a substrate for several key enzymes, including phosphoglycerate mutase, which catalyzes the interconversion of 2-phosphoglycerate and 3-phosphoglycerate, facilitating energy production in cells.

Enzyme Interaction

  • Competitive Inhibition : D-(-)-3-Phosphoglyceric acid disodium has been shown to competitively inhibit yeast enolase, an enzyme critical for glycolysis. This inhibition can affect the overall glycolytic flux and energy yield from glucose metabolism .

Precursor for Other Metabolites

In addition to its role in glycolysis, this compound is a precursor for the synthesis of serine, an amino acid involved in various biosynthetic pathways. The conversion process highlights its importance in amino acid metabolism and cellular function .

Research Findings and Case Studies

Recent studies have explored various aspects of this compound's biological activity:

  • Phosphorylation Studies : Research has indicated its utility in studying the phosphorylation of glyceric acid in aqueous solutions. This process is significant for understanding prebiotic chemistry and the origins of metabolic pathways .
  • Arsenate Reduction : A notable study characterized the reduction of arsenate to arsenite using human erythrocyte lysate and rat liver cytosol, linking this process to glycolytic intermediates, including this compound. This finding emphasizes its role in detoxification pathways within cells .
  • Metabolic Tracing : Isotopic tracing experiments have demonstrated that metabolites derived from glucose can be traced through metabolic pathways involving this compound. These studies are essential for understanding cellular metabolism and energy dynamics .

Applications in Biochemistry

This compound is widely used in biochemical research due to its role as a molecular tool:

  • Biochemical Assays : It serves as a substrate in various enzymatic assays aimed at elucidating metabolic pathways.
  • Cell Culture Studies : The compound is utilized in cell culture experiments to study metabolic responses under different conditions.

Q & A

Basic Research Questions

Q. How should researchers verify the purity of D-(-)-3-Phosphoglyceric Acid Disodium Salt (3-PGA) for enzymatic assays?

  • Methodology : Use high-performance liquid chromatography (HPLC) or enzymatic activity assays to confirm purity. For example, enzymatic assays can measure 3-PGA's ability to inhibit yeast enolase, with activity correlated to purity . Standardize results against certified reference materials (e.g., ≥93% purity as per supplier specifications) .

Q. What are the optimal storage conditions to maintain 3-PGA stability in long-term studies?

  • Methodology : Store lyophilized powder at -20°C in airtight, desiccated containers to prevent hydrolysis. For aqueous solutions, prepare fresh aliquots and avoid repeated freeze-thaw cycles. Stability tests using mass spectrometry can track degradation products over time .

Q. How can 3-PGA be standardized for use in glycolysis pathway reconstitution experiments?

  • Methodology : Prepare a calibration curve with known concentrations of 3-PGA (e.g., 0.1–10 mM) and measure absorbance at 340 nm in coupled assays with glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and NADH. Validate with internal controls like ATP or NADH depletion rates .

Advanced Research Questions

Q. How does 3-PGA’s role as a competitive inhibitor of yeast enolase inform experimental design in metabolic flux analysis?

  • Methodology : Use isotopically labeled 3-PGA (e.g., ¹³C or ²H) to trace carbon flux in glycolysis and serine biosynthesis. Combine with LC-MS to quantify isotopic enrichment in downstream metabolites. Control for off-target effects by comparing wild-type and enolase-deficient yeast strains .

Q. What experimental strategies resolve contradictions in 3-PGA’s reported Ki values for enolase inhibition?

  • Methodology : Perform kinetic assays under standardized conditions (pH 7.4, 25°C) with purified enolase. Vary 3-PGA concentrations (0.1–5 mM) and measure velocity curves using a coupled assay with 2-phosphoglycerate as substrate. Use nonlinear regression to calculate Ki, accounting for substrate depletion and buffer interference .

Q. How can 3-PGA be utilized in structural studies of RNA-protein interactions?

  • Methodology : Incorporate deuterated 3-PGA (synthesized via enzymatic methods) into RNA transcription assays to probe RNA folding dynamics. Use small-angle X-ray scattering (SAXS) or NMR to analyze RNA conformational changes in the presence of 3-PGA-derived metabolites .

Q. What protocols ensure reproducibility in 3-PGA’s application to plant metabolic engineering?

  • Methodology : Optimize in vitro chloroplast assays by titrating 3-PGA (0.5–2 mM) with ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO). Monitor carbon fixation rates via ¹⁴CO₂ incorporation and validate with transgenic plants overexpressing 3-PGA transporters .

Q. Methodological Validation and Troubleshooting

Q. How to address discrepancies in 3-PGA’s molecular weight across vendor specifications?

  • Methodology : Confirm molecular weight (theoretical: 230.02–232.04 g/mol) via high-resolution mass spectrometry (HR-MS). Cross-reference with CAS registry data (80731-10-8) and adjust buffer calculations accordingly .

Q. What controls are critical when using 3-PGA in cell culture studies of serine biosynthesis?

  • Methodology : Include knockout cell lines (e.g., PHGDH-deficient) to isolate 3-PGA’s contribution to serine production. Supplement media with stable isotope-labeled glucose (U-¹³C) and track label incorporation into serine via GC-MS .

Properties

IUPAC Name

disodium;(2R)-2-hydroxy-3-[hydroxy(oxido)phosphoryl]oxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7O7P.2Na/c4-2(3(5)6)1-10-11(7,8)9;;/h2,4H,1H2,(H,5,6)(H2,7,8,9);;/q;2*+1/p-2/t2-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCJWQYUZHTJBE-YBBRRFGFSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])O)OP(=O)(O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)[O-])O)OP(=O)(O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Na2O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585260
Record name Disodium (2R)-2-hydroxy-3-[(hydroxyphosphinato)oxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80731-10-8
Record name Disodium (2R)-2-hydroxy-3-[(hydroxyphosphinato)oxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-(-)-3-Phosphoglyceric acid disodium salt
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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